Functional Potency Selectivity: Milameline M2-over-M1 Preference Contrasts with Xanomeline M1-over-M2
In a direct head-to-head functional comparison using microphysiometry on human cloned hM1–hM5 receptors, milameline exhibited a preference for M2 over M1 receptor activation, whereas xanomeline showed the inverse pattern (selectivity for M1 over M2). Sabcomeline displayed the highest potency but lowest efficacy [1]. This functional selectivity profile is a key differentiator that impacts downstream signaling and should inform compound selection for mechanism-specific studies.
| Evidence Dimension | Functional potency selectivity (M1 vs M2 preference) |
|---|---|
| Target Compound Data | Some selectivity for M2 over M1 |
| Comparator Or Baseline | Xanomeline: some selectivity for M1 over M2; Sabcomeline: most potent, lowest efficacy |
| Quantified Difference | Qualitatively opposite selectivity direction; sabcomeline efficacy lower than both |
| Conditions | Human cloned hM1–hM5 receptors expressed in CHO cells; microphysiometry; carbachol as full agonist control |
Why This Matters
Functional selectivity, rather than binding affinity alone, dictates the downstream signaling profile and should guide selection when studying M2- versus M1-mediated cholinergic pharmacology.
- [1] Wood MD, et al. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. Br J Pharmacol. 1999 Apr;126(7):1620-4. View Source
